Journal Name:International Journal of Refrigeration
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Simultaneous Determination of Nicotine and Phenolic Compounds in Tobacco by Capillary Electrophoresis with Pipette Tip Electrodes
International Journal of Refrigeration ( IF 0 ) Pub Date: 2022-08-30 , DOI: 10.2174/1573411018666220815152616
Aim: The aim of this work is to fabricate pipette tip electrodes for the capillary electrophoretic determination of nicotine and phenolic compounds in tobacco. Background: The content of nicotine affects not only the quality of tobacco products but also the health of smokers. Phenolic compounds are important flavor precursors in tobacco. The quantity of phenolic compounds is one of the most important evaluation indicators of tobacco quality. It is of high importance to determine nicotine and phenolic compounds in tobacco for quality control and the health of smokers. Objective: A method based on capillary electrophoresis and amperometric detection was developed for the simultaneous determination of nicotine, rutin, chlorogenic acid, quercetin, ferulic acid, gallic acid, and protocatechuic acid in tobacco leaves. Pipette electrodes were designed and fabricated for their amperometric detection. Method: Nicotine, rutin, chlorogenic acid, quercetin, ferulic acid, gallic acid, and protocatechuic acid were determined by capillary electrophoresis in combination with the detection electrodes that were fabricated by packing the composite of carbon nanotube and epoxy in pipette tips. Results: Detection potentials, the acidity and concentrations of background electrolyte, separation voltages, and injection times were optimized. At a high voltage of 12 kV, separation of the seven analytes could be achieved in less than 11 min in a piece of 40 cm long fused silica capillary with a background electrolyte of 50 mM borate buffer (9.2). Linearity was observed between the peak currents and the concentrations, with the limits of detection ranging from 0.1 to 0.2 μM for the seven analytes at the pipette electrodes. The method was applied in the simultaneous determination of nicotine and phenolic compounds with satisfactory assay results. Conclusions: The pipette tip electrodes were successfully coupled with capillary electrophoresis for tobacco analysis. The CE-AD method provides not only a simple approach for the quality control of tobacco and its preparations but also an alternative technique for the constituent and fingerprint investigation of other plants.
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Hot Stage Microscopy-based Method for Determination of Particle Size in Reverse Engineering: Establishment of a Platform Technology Employing Carvedilol as a Model Drug
International Journal of Refrigeration ( IF 0 ) Pub Date: 2022-08-20 , DOI: 10.2174/1573411018666220820095257
Aim: To develop a hot stage microscopy based method for determination of particle size in reverse engineering and establishment of a platform technology employing carvedilol as a model drug. It was hypothesized that reverse engineering using thermal methods will suggest a logical path in decoding the innovator’s formulation to develop an efficient generic product and preconize the morphology of an active pharmaceutical ingredient (API). Background: To develop a generic formulation, a detailed analysis of identification, quantification and characterization of APIs and excipients present in the innovator product is a mandatory requirement. Identification of actives, excipients, and manufacturing processes involved in innovator product formulation can be facilitated using reverse engineering studies. Objective: The objective of this study was to establish a platform technology for determination of particle size in reverse engineering using hot stage microscopy (HSM). Method: Method: Differential scanning calorimetry (DSC) and HSM techniques were employed for identification of different unit processes that can affect the particle size distribution of API during formulation. Result: Result: DSC technique helped to unwind information about qualitative as well as quantitative nature of the formulation blend. HSM technique helped to reveal the particulate level properties of the drug present in the blend and formulation. Conclusion: The study concluded that the two thermal techniques DSC and HSM together could be effectively used to reverse engineer a given formulation using a very less sample quantity. The study suggested a logical path in decoding innovator’s formulation to develop an efficient generic product. Moreover, this HSM based thermal method of particle size determination will offer new insight into the decoding of an innovator product in a shorter period.
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Use of Fe3O4@MPTMS-Dithizone Magnetic Nanoparticles as Solid Phase Sorbent for Sensitive Analysis of Sibutramine Molecules in Herbal Slimming Products
International Journal of Refrigeration ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.2174/1573411019666230703141135
Background: A new enrichment and sensitive determination method, which includes HPLC-DAD analysis after Magnetic Solid Phase Extraction (MSPE), has been developed for trace analysis of Sibutramine molecules in herbal slimming products. Sibutramine is one of the most adulterated drug molecules in herbal products. Method: In the proposed method, Sibutramine molecules were pre-concentrated by using Fe3O4@MPTMS-Dithizone magnetic sorbent synthesized in our laboratory. Desorption of Sibutramine molecules from the sorbent phase was carried out by using acetonitrile: methanol (1:1) solvent in the presence of pH 8.0 buffer before chromatographic determinations. Results: Analytical parameters of the method, such as linear range, enrichment factor, and determination limit, were determined after optimizing experimental variables such as interaction time, desorption solvent, pH, etc. The sibutramine molecule was analyzed by isocratic elution of acetonitrile and KH2PO4 (pH 3.0, 0.05 M) (40:60) with a DAD detector at 223 nm wavelength. Limit of detection (LOD) value was calculated as 1.43 ng mL-1. Conclusion: Relative standard deviations (RSD) were below 3.20 % for determinations of model solutions, including 200 ng mL-1 of Sibutramine. Finally, the developed method has been applied to herbal slimming tea samples with quantitative recovery experiments.
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A Review on Hyphenated Techniques in Analytical Chemistry
International Journal of Refrigeration ( IF 0 ) Pub Date: 2022-08-19 , DOI: 10.2174/1573411018666220818103236
Background: In chemical and pharmaceutical analysis, hyphenated techniques range from the combinations involving separation-separation, separation-identification and identification-identification techniques and are widely used nowadays, as they hold many advantages like fast accurate analysis, a higher degree of automation, higher sample throughput, better reproducibility, specificity and sensitivity. They also reduce contamination due to closed systems and offer simultaneous separation and quantification, leading to better analysis. Objective: Though many reviews have appeared on hyphenated analytical techniques till date, in the past decade, their use has increased manifold and therefore, we thought it imperative to review the latest progress in this field. In the present article, an attempt has been made to cover the latest information on various hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectroscopy), GC-MS (Gas Chromatography-Mass Spectroscopy), LC-IR (Liquid Chromatography-Infra-Red Spectroscopy), as well as, LC-MS-MS (Liquid Chromatography-Mass Spectroscopy-Mass Spectroscopy), LC-NMR-MS (Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectroscopy), etc. Conclusion: This review describes a total of seventeen different hyphenated techniques, comprising mainly of the combinations of chromatographic techniques with spectroscopic techniques. We have tried to cover the latest information on various double hyphenated techniques like LC-MS , LC-NMR, LC-IR, HPTLC-MS, HPTLC-IR, GC-MS, GC-IR, GC-TLC, GC-AES, MS-MS, CE-MS, GC-NMR, as well as, triple hyphenated techniques like LC-MS-MS, LC-NMR-MS, LC-UV-MS, GC-MS-MS, GC-IR-MS. Mainly the principle, instrumentation, applications, and advantages of each of the techniques are discussed in this review. Also, disadvantages of a few techniques have been mentioned.
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Forecasting of Permeate Conductivity Using MLR and ANN Methods of Boujdour Seawater Reverse Osmosis Desalination Plant
International Journal of Refrigeration ( IF 0 ) Pub Date: 2023-03-31 , DOI: 10.2174/1573411019666230221143245
Background: For many years, seawater desalination technique has been operational to deal with water scarcity. In Boujdour region, located near the Atlantic Ocean southwest of Morocco, most water drinking is produced by a reverse osmosis seawater desalination plant. The permeate conductivity prediction is used to evaluate the performance of desalination plants. Objective: The present paper focuses on the modeling and comparison of the Artificial Neural Network (ANN) and Multiple Linear Regression (MLR) for the prediction of permeate conductivity for a one-year period. Methods: Six input variables are considered, including turbidity, temperature, pH, feed conductivity, feed flow, and transmembrane pressure (TMP). Firstly, the MLR identifies the most important variables influencing the permeate conductivity with the aim of developing a regression model for the dependent and independent parameters. Secondly, the ANN method is examined to analyze the performance of desalination plant. A study of the effect of the number of neurons and the number of hidden layers on the efficiency of the neural network has been made. Results and Conclusion: Results confirm that the MLR and ANN models forecast the permeate conductivity with a suitable coordination coefficient of the real and predicted values. ANN model has been successfully tested for reliability with a correlation coefficient R2 of 99.097% and a mean square error (MSE) of 0.002607.
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Impact of Thread-Based Microfluidic Devices in Modern Analysis: An Update on Recent Trends and Applications
International Journal of Refrigeration ( IF 0 ) Pub Date: 2023-03-22 , DOI: 10.2174/1573411019666230214112818
Background: Inexpensive and disposable microfluidic sensing equipment is in strong demand which can detect biomarkers of diseases found in urine or blood. From recent studies, it has been found that multifilament threads can be used for producing low-cost microfluidic devices hence these multifilament threads act as an inexpensive alternative. Thread has various advantages to make it appropriate to be used in microfluidics-based technologies which include its low price, lightweight, easy availability, and hydrophilic nature. The use of any external pumping system is avoided by the presence of capillary channels in threads which allows the easy flow of fluid. Since thread offers more choices of materials over paper and also paper-based microfluidics preparation is expensive therefore thread-based microfluidic sensor has been considered more advantageous over paper-based microfluidic sensors. Methods: Various research reports were collected from search engines like ScienceDirect, Pub-med, ResearchGate, and Google Scholar. Further important outcomes from these reports along with basic experimental setup details have been compiled under different sections of this manuscript. Conclusion: Non-invasive or blood-free diagnosis can reduce the pain and several risk factors compared with the traditional invasive diagnosis so it is gaining more attention regarding health status monitoring. The various applications regarding thread-based devices include the detection of glucose and its determination, diagnosis of diabetes and kidney failure simultaneously, food dyes separation, sweat pH and lactate determination, selective potassium analysis, multiple antibodies detections, an assay of microbes, for acid-base titrations, as ELISA’s platform, diagnosis of infectious diseases, ion sensing, identification of blood types and detection of bio-samples, etc.
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Colorimetric Determination of Glucose Based on BiVO4 Coupled with Gold Nanoparticles as a Photoactivated Mimic Enzyme of Oxidase
International Journal of Refrigeration ( IF 0 ) Pub Date: 2023-03-20 , DOI: 10.2174/1573411019666230224142001
Background: The spectrophotometric detection of glucose usually requires the use of glucose oxidase (GOD) and horseradish peroxidase (HRP). These natural enzymes have specificity and can react with substrates efficiently and quickly, but their performance is easily influenced by external factors, such as humidity, temperature, and solution pH. In this study, no enzyme method was developed for the detection of glucose. Objective: In this work, gold nanoparticles (AuNPs) and BiVO4 were calcined onto the glass surface, offering excellent glucose oxidase-like activity under light irradiation. Coupled with silver nanoparticles (AgNPs), it can be applied to the colorimetric detection of glucose without the use of any natural enzyme. Methods: The heterostructure of AuNPs and BiVO4 onto glass substrate (G/AuNPs/BiVO4) was synthesized by deposition and calcination at 500°C. It exhibited oxidase-like activity towards glucose oxidation in the presence of oxygen (O2) under light irradiation and then generated gluconic acid and hydrogen peroxide (H2O2). The production of H2O2 could etch AgNPs, resulting in a clear color change of the solution. Results: A decrease in the absorbance showed a good linear relationship with glucose concentration in the range of 20-400 μM, with a detection limit of 5 μM. Conclusion: An enzyme-free method is proposed for the colorimetric detection of glucose. The photoactivated enzyme mimic of G/AuNPs/BiVO4 exhibited good recyclability with water rinsing. This is promising for wide applications in various fields.
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Differential Calorimetric Sensor for Rapid H2O2 Quantification in Industrial Solutions
International Journal of Refrigeration ( IF 0 ) Pub Date: 2022-11-25 , DOI: 10.2174/1573411018666221012105226
Introduction: A simple and inexpensive differential calorimetric sensor for rapid hydrogen peroxide (H2O2) quantification in industrial solutions was developed, characterized and validated. An earlier method proposed by the authors, on which the developed sensor is based, was enhanced, allowing overcoming the issues with its practical application. Thus, the following goals were achieved: a response time of 195 s from sampling to the analytical result; the elimination of the influence of initial sample temperature on the precision of the result by a differential mode of measurement application; the elimination of the result precision degradation caused by the parasitic heat produced by the sample stirrer. A linear quantification range from 0.05 to 1.5 mol L-1 H2O2 with a limit of detection (LOD) of 0.035 mol L-1 H2O2 was reached by applying disposable catalyst holders with a lifetime of more than 50 quantifications. The catalyst surface area to sample volume ratio adjustment allows the sensor’s analytical characteristics adaptation to the industrial-technological process requirements. Background: Hydrogen peroxide is used as a reagent in the technological processes of several industrial branches, and the simple and fast monitoring of its concentration is critical for the maintenance of technological process stability. The common disadvantages of the existing sensors are the complex and long measuring procedures requiring sophisticated equipment and qualified personnel. Objective: This study’s objective is the development of a simple and inexpensive calorimetric sensor and measuring instrument for rapid H2O2 quantification in industrial solutions by nonqualified personnel. The sensor is based on the significant improvement of the reagent-less calorimetric method proposed by the authors earlier, allowing its simple and precise practical application. Drawbacks such as the result of precision degradation by the initial sample temperature and by parasitic heat production during the measurement were overcome by obtaining an economical, simple, rapid, and precise sensor. Methods: The temperature increase resulting from the heat generated during the catalytic H2O2 decomposition was recorded as a sensor response. A simple and inexpensive disposable acrylic ring covered by MnO2 serves as a specific catalyst for H2O2 decomposition. The sensor analytical characteristics were evaluated, and permanganate approach validation was conducted. Results: The developed sensor showed a linear response to H2O2 from 0.05 to 1.5 mol L-1 with a LOD of 0.035 mol L-1 and LOQ of 0.115 mol L-1 under optimized experimental conditions. The catalyst surface area to sample volume ratio adjustment allows the sensor’s analytical characteristics adaptation to the industrial process requirements. The results were validated using the permanganate approach application, obtaining recovery values of 98.7%-101.4%. Conclusion: A simple and economic calorimetric sensor for quick hydrogen peroxide quantification in industrial solutions was developed, characterized, and validated. Disposable catalyst-loaded rings were employed allowing 50 successive quantifications of 1 mol L-1 H2O2 with a relative error of 1.08%. The sensor construction enables easy catalyst replacement and adjustment of its analytical characteristics to the industrial technology requirements using catalyst rings with various catalyst surface areas.
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Methods for Measurements of Oxidized LDL, Homocysteine and Nitric Oxide as Clinical Parameters of Oxidative Stress and Endothelial Dysfunction
International Journal of Refrigeration ( IF 0 ) Pub Date: 2022-08-30 , DOI: 10.2174/1573411018666220827142613
: Timely and accurate evaluation of clinical parameters associated with endothelial dysfunction is critical in diagnosing and treating atherosclerosis, which represents a severe health problem, accounting for at least 30% of deaths globally. A critical early event in the pathogenesis of atherosclerosis is the oxidative modification of low-density lipoprotein [LDL]. Oxidized LDL [OxLDL] represents numerous changes in lipid and apolipoprotein B [apo B] fractions of LDLs generated by lipid peroxidation. Another critical indicator of perturbed vascular homeostasis is homocysteine [Hcy], an amino acid containing sulfhydryl-group, an intermediate methionine and cysteine biosynthesis product. The total level of Hcy in plasma correlates better than cholesterol with the risk of cardiovascular disease. In addition, nitric oxide [NO] plays an essential role in regulating vascular physiological homeostasis due to its involvement in intravascular free radical and oxidant reactions. Reduced NO decreases oxidative stress in the vascular wall, which reduces the rate of LDL oxidation and the expression of redox-sensitive genes involved in atherogenesis. Endothelial dysfunction is typically associated with increased levels of OxLDL, decreased nitric oxide [NO], and hyperhomocysteinemia. Thus, OxLDL, Hcy, and NO are representative parameters of oxidative stress and endothelial dysfunction. Considering the important role of oxLDL, Hcy and NO in oxidative stress, atherogenesis and accompanying endothelial dysfunction, the challenge of the present work was to systematically present available methods for reliable measurement of these parameters and assess their potential for the use in the clinical setting. Here we present a comprehensive overview of analytical methods for measuring OxLDL, HCy, and NO in biological samples and discuss their advantages and potential problems regarding their application in clinical settings.
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